2-(benzo[d]oxazol-2-ylthio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O2S2/c23-15-9-7-14(8-10-15)18-12-17(20-6-3-11-29-20)25-26(18)21(27)13-30-22-24-16-4-1-2-5-19(16)28-22/h1-11,18H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCWSCJCICLRQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NC4=CC=CC=C4O3)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d]oxazol-2-ylthio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. One common approach is the cyclization of 2-alkynyl thioanisoles catalyzed by gold(I)–IPr hydroxide . This method is efficient and applicable to a wide range of substrates with diverse electronic and steric properties.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d]oxazol-2-ylthio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of benzo[d]oxazole derivatives, including compounds similar to the one . Research indicates that these compounds can protect neuronal cells from apoptosis induced by β-amyloid (Aβ) peptides, which are implicated in Alzheimer's disease (AD). Specifically, derivatives have been shown to reduce hyperphosphorylation of tau protein and modulate key signaling pathways such as Akt/GSK-3β/NF-κB .
Table 1: Neuroprotective Mechanisms of Benzo[d]oxazole Derivatives
| Mechanism | Effect |
|---|---|
| Reduced apoptosis | Protected PC12 cells from Aβ-induced apoptosis |
| Modulation of tau phosphorylation | Decreased hyperphosphorylation of tau protein |
| Inhibition of NF-κB | Reduced expression of pro-apoptotic factors |
Anticancer Activity
Compounds containing oxazole and thiadiazole rings have demonstrated significant antiproliferative activity against various cancer cell lines. In vitro studies have shown that certain derivatives exhibit comparable efficacy to established chemotherapeutics like 5-fluorouracil . The compound's structural features may contribute to its ability to inhibit cancer cell growth through multiple pathways.
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor of acetylcholinesterase (AChE), an enzyme associated with the pathophysiology of Alzheimer's disease. Research has indicated that benzo[d]oxazole derivatives can effectively inhibit AChE, thus supporting cognitive function .
Table 2: AChE Inhibition Studies
Synthesis and Development
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process includes the formation of key intermediates through methods such as Williamson ether synthesis and coupling reactions using activating agents like EDCI and HOBt .
Mechanism of Action
The mechanism of action for 2-(benzo[d]oxazol-2-ylthio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The target compound’s pyrazoline core is common among analogs, but substituents at positions 1, 3, and 5 dictate pharmacological and physicochemical properties. Key comparisons include:
Key Observations :
- Antitubercular Specificity : The benzo[d]oxazole-thio group in the target compound enhances selectivity against M. tuberculosis compared to analogs with benzothiazole or imidazo-triazole cores .
- Electron-Withdrawing Groups : The 4-fluorophenyl group improves metabolic stability relative to 4-methoxyphenyl or 4-bromophenyl analogs .
- Heterocyclic Diversity : Thiophen-2-yl at position 3 is conserved in active analogs, suggesting its role in binding to biological targets .
Pharmacological and Physicochemical Comparisons
Antimicrobial Activity
- Target Compound : MIC (Minimum Inhibitory Concentration) of 6.25 µg/mL against M. tuberculosis H37Rv .
- Analog 1 () : MIC of 12.5 µg/mL against Staphylococcus aureus .
- Analog 2 () : IC₅₀ of 0.8 µM against EGFR kinase, highlighting divergent therapeutic applications .
Solubility and Bioavailability
- The benzo[d]oxazole-thio group in the target compound reduces aqueous solubility (LogP = 3.8) compared to morpholinomethyl-thiophene derivatives (LogP = 2.5) , but enhances membrane permeability.
Biological Activity
The compound 2-(benzo[d]oxazol-2-ylthio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a heterocyclic derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various heterocycles. The benzo[d]oxazole moiety is synthesized through cyclization processes involving ortho-amino phenols and carboxylic acids. The thioether linkage is often introduced via thiolation reactions, enhancing the compound's biological properties by improving solubility and bioavailability .
Antimicrobial Activity
Research indicates that compounds containing the benzo[d]oxazole structure exhibit varying degrees of antimicrobial activity. For instance, derivatives have shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria. In a study evaluating related benzoxazole derivatives, some exhibited minimal inhibitory concentrations (MIC) against Bacillus subtilis and Escherichia coli, suggesting that structural modifications could enhance antibacterial effects .
| Compound | MIC (µg/mL) against Bacillus subtilis | MIC (µg/mL) against Escherichia coli |
|---|---|---|
| 2 | 32 | 64 |
| 6 | 16 | 32 |
| 13 | 8 | 16 |
Anticancer Activity
The anticancer potential of benzoxazole derivatives has been extensively studied. For example, compounds similar to the one have demonstrated cytotoxic effects on various cancer cell lines. In vitro assays showed that specific derivatives inhibited cell proliferation in a dose-dependent manner, with some exhibiting IC50 values comparable to standard chemotherapeutics .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
The mechanism of action for This compound involves several pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Interaction : The benzo[d]oxazole moiety can interact with specific receptors or proteins, potentially modulating signaling pathways related to cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Production : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis .
Case Studies
A notable case study involved the evaluation of a series of benzoxazole derivatives for their cholinesterase inhibitory activity, which is relevant for neurodegenerative diseases like Alzheimer's. The study revealed structure–activity relationships that could guide the design of more potent inhibitors .
In another study focusing on the cytotoxicity of a related compound, researchers found that at certain concentrations, the compound did not exhibit significant cytotoxic effects on normal cells while effectively targeting cancer cells, highlighting its therapeutic potential .
Q & A
Q. What synthetic routes are commonly employed to synthesize this compound?
The compound is typically synthesized via a multistep approach:
- Claisen-Schmidt condensation : 4-Fluoro-3-methyl acetophenone reacts with aromatic aldehydes to form chalcone intermediates .
- Cyclization with hydrazine hydrate : Chalcones undergo cyclization in glacial acetic acid to yield 4,5-dihydro-1H-pyrazole derivatives, followed by further functionalization with benzo[d]oxazole-2-thiol .
- Key reagents : Hydrazine hydrate and ethanol are critical for cyclization, while glacial acetic acid facilitates protonation during intermediate formation .
Q. How is the molecular structure confirmed post-synthesis?
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated for analogous pyrazoline derivatives .
- Spectroscopic methods :
- NMR : Assigns proton environments (e.g., dihydropyrazole protons at δ 3.1–4.2 ppm) and aromatic substituents .
- FTIR : Validates functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C-S bond at ~690 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields or by-product formation?
- Solvent selection : Ethanol or dioxane enhances solubility of intermediates, reducing side reactions .
- Reaction time and temperature : Refluxing for 4–6 hours in ethanol minimizes decomposition of hydrazine derivatives .
- Catalytic additives : Glacial acetic acid (1–2 equiv.) improves cyclization efficiency by stabilizing intermediates .
- Experimental design : Randomized block designs with split-plot arrangements (e.g., varying solvents, catalysts) enable systematic optimization .
Q. What strategies address contradictions in reported biological activity data for structurally similar compounds?
- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., 4-fluorophenyl vs. thiophen-2-yl) on target binding using in vitro assays (e.g., enzyme inhibition) .
- Dose-response profiling : Evaluate EC₅₀ values across multiple cell lines to isolate compound-specific effects from off-target interactions .
- Meta-analysis : Cross-reference pharmacological data from peer-reviewed studies to identify trends in efficacy or toxicity .
Q. How should researchers design assays to evaluate the compound’s mechanism of action?
- In vitro models : Use cancer cell lines (e.g., MCF-7, HeLa) to assess antiproliferative activity via MTT assays, with IC₅₀ values calculated using nonlinear regression .
- Molecular docking : Simulate interactions with target proteins (e.g., kinases, tubulin) using software like AutoDock Vina, guided by crystallographic data .
- Control experiments : Include reference inhibitors (e.g., paclitaxel for tubulin) and validate results with siRNA knockdown or Western blotting .
Methodological Considerations
Q. What analytical techniques are critical for purity assessment?
- HPLC : Employ C18 columns with acetonitrile/water gradients (70:30 to 90:10) to resolve impurities; UV detection at 254 nm .
- Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
- Melting point consistency : Compare observed values (e.g., 160–162°C) with literature to detect polymorphic variations .
Q. How can computational modeling guide derivative design?
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize redox activity .
- Pharmacophore mapping : Identify critical moieties (e.g., benzo[d]oxazole for π-π stacking) using Schrödinger Suite .
Data Reproducibility and Validation
Q. What statistical frameworks ensure robustness in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
